
tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(6-(isobutylamino)pyridin-3-yl)pyrrolidine-1-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the isobutylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C18H29N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
tert-butyl 2-[6-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)11-19-16-9-8-14(12-20-16)15-7-6-10-21(15)17(22)23-18(3,4)5/h8-9,12-13,15H,6-7,10-11H2,1-5H3,(H,19,20) |
Clé InChI |
PDPYBNPLAMKHQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





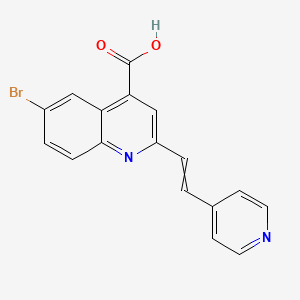
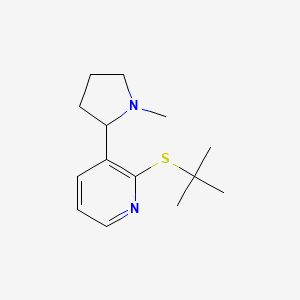
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
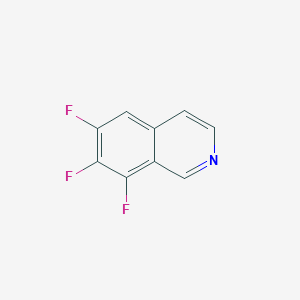


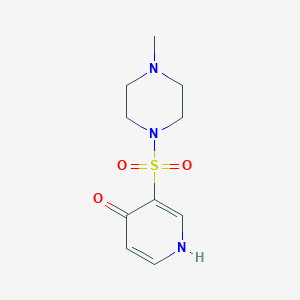
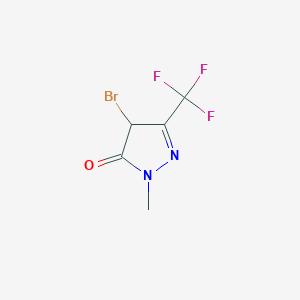
![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
![2-(1H-1,3-benzodiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B11822939.png)
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
